4-chloro-N'-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide is a chemical compound with the molecular formula C16H17ClN4O4S . It is a complex organic compound that can be used in various applications .
Molecular Structure Analysis
The molecular structure of 4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide is complex, with a pyridine ring attached to a benzohydrazide group, and a morpholine ring attached via a sulfonyl group . The exact structure analysis is not available in the retrieved sources.Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide are not detailed in the retrieved sources .Scientific Research Applications
Pharmacological Review of Chlorogenic Acid
Chlorogenic acid, while not directly related to the specified compound, shares interest in the context of pharmacological research due to its broad spectrum of therapeutic roles such as antioxidant, antibacterial, and anti-inflammatory activities. This review may provide insights into how functional groups in compounds like "4-chloro-N'-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide" could be researched for similar biological effects (Naveed et al., 2018).
Inhibitors of Factor Xa
Research into small-molecule inhibitors of Factor Xa, a critical enzyme in the coagulation pathway, underscores the importance of specific functional groups in the design of therapeutic agents. The systematic development of potent, selectively bioavailable inhibitors provides a template for how the morpholine and pyridinyl groups in "this compound" might be explored for similar pharmacological targets (Pauls, Ewing, & Choi-Sledeski, 2001).
Isoquinoline Derivatives in Therapeutics
The exploration of isoquinoline derivatives for their diverse biological potentials, including anti-fungal, anti-tubercular, and anti-tumor activities, can provide insights into how the structural features of "this compound" might be leveraged in various therapeutic contexts (Danao et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target non-specific serine/threonine protein kinases . These kinases play a crucial role in various cellular processes, including cell cycle progression, differentiation, and apoptosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target kinase by binding to the atp-binding pocket, thereby inhibiting the kinase’s activity .
Properties
IUPAC Name |
4-chloro-N'-(3-morpholin-4-ylsulfonylpyridin-2-yl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S/c17-13-5-3-12(4-6-13)16(22)20-19-15-14(2-1-7-18-15)26(23,24)21-8-10-25-11-9-21/h1-7H,8-11H2,(H,18,19)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWONSILODQECQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(N=CC=C2)NNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.